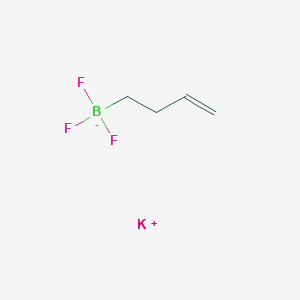

potassium;but-3-enyl(trifluoro)boranuide

Description

Potassium trifluoro(but-3-enyl)boranuide (K[BF₃(C₄H₇)]) is an organoboron compound belonging to the class of potassium trifluoroborate salts. These salts are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions . The but-3-enyl group introduces an alkenyl moiety, which enhances reactivity in coupling reactions while maintaining air and moisture stability. Its molecular structure consists of a boron atom bonded to three fluorine atoms and a but-3-enyl chain, with potassium as the counterion.

Properties

IUPAC Name |

potassium;but-3-enyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXWGXKSNOQOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](CCC=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transmetallation from Grignard Reagents

The most widely documented method involves transmetallation between a but-3-enyl Grignard reagent and boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction proceeds via nucleophilic attack of the Grignard reagent on the boron center, followed by potassium salt formation.

Procedure :

-

Grignard Formation : But-3-enylmagnesium bromide is prepared by reacting 1-bromo-3-butene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Boron Trifluoride Quenching : The Grignard reagent is added dropwise to a cooled (-78°C) solution of BF₃·OEt₂ in THF.

-

Protonolysis and Salt Formation : The intermediate is hydrolyzed with aqueous HCl, and the resulting trifluoroboronic acid is treated with potassium hydroxide to precipitate the potassium salt.

Key Data :

This method is favored for its scalability and compatibility with air-sensitive intermediates, though strict anhydrous conditions are critical to avoid boronic acid byproducts.

Hydroboration of 1,3-Butadiene

An alternative route employs hydroboration of 1,3-butadiene using BF₃·THF, followed by potassium alkoxide treatment. This method avoids Grignard reagents, making it suitable for substrates sensitive to strongly basic conditions.

Procedure :

-

Hydroboration : 1,3-Butadiene is bubbled into a solution of BF₃·THF at 0°C, forming the trialkylborane adduct.

-

Proton Exchange : The adduct is treated with acetic acid to yield the trifluoroboronic acid.

-

Salt Precipitation : Neutralization with potassium methoxide in methanol affords the crystalline potassium salt.

Optimization Insights :

-

Temperature Control : Maintaining subambient temperatures (-10°C to 0°C) prevents oligomerization of 1,3-butadiene.

-

Solvent Choice : Methanol enhances salt solubility, facilitating high-purity precipitation.

Purification and Characterization

Workup and Isolation

Post-synthesis workup typically involves:

-

Extraction : Partitioning between ethyl acetate and brine to remove inorganic salts.

-

Drying : Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is used to dry organic layers.

-

Concentration : Rotary evaporation under reduced pressure yields the crude product.

Chromatography : Flash chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) resolves residual boronic acids, achieving >98% purity.

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 5.80–5.70 (m, 1H, CH₂=CH), 5.10–5.00 (m, 2H, CH₂), 2.40–2.20 (m, 2H, B-CH₂).

Challenges and Mitigation Strategies

Moisture Sensitivity

The compound’s hygroscopic nature necessitates storage under argon or nitrogen. Schlenk line techniques are recommended during synthesis to prevent hydrolysis.

Byproduct Formation

Competing protodeboronation is suppressed by:

-

Low-Temperature Quenching : Hydrolysis at -20°C minimizes acid-catalyzed degradation.

-

Buffered Workup : Phosphate buffer (pH 7.4) stabilizes the trifluoroborate anion during isolation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Transmetallation | 85 | 95 | High | Moderate |

| Hydroboration | 75 | 90 | Moderate | High |

The Grignard route offers superior yields and scalability, while hydroboration is cost-effective for small-scale applications.

Applications and Derivatives

Potassium but-3-enyl(trifluoro)boranuide serves as a precursor in:

Chemical Reactions Analysis

Types of Reactions

potassium;but-3-enyl(trifluoro)boranuide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

potassium;but-3-enyl(trifluoro)boranuide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.Mechanism of Action

The mechanism of action of potassium;but-3-enyl(trifluoro)boranuide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Potassium Trifluoroborate Salts

Structural and Electronic Effects

- Alkenyl vs. Aromatic Substituents: Alkenyl groups (e.g., vinyl, allyl, but-3-enyl) enhance electrophilicity at boron, facilitating transmetalation in cross-couplings. Vinyltrifluoroborates exhibit faster reaction kinetics compared to styryl derivatives due to reduced steric bulk . Aromatic substituents (e.g., styryl, thiophene) stabilize the boron center through conjugation, improving shelf-life but reducing solubility in non-polar solvents .

Heteroaromatic and Bicyclic Groups :

Thermal and Chemical Stability

- Thermogravimetric analysis (TGA) reveals that aliphatic trifluoroborates (e.g., 5-oxohexyl) decompose below 150°C, while aromatic and heteroaromatic analogs remain stable up to 200°C .

- Potassium trifluoro(but-3-enyl)boranuide is expected to exhibit intermediate stability due to its alkenyl chain, which lacks the destabilizing electron-withdrawing effects seen in ketone-containing analogs.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

- 1,4-Addition Reactions: Potassium trifluoro(organo)borates with electron-deficient alkenyl groups (e.g., vinyl) exhibit superior reactivity in Rh-catalyzed additions, as evidenced by ¹¹B NMR studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium but-3-enyl(trifluoro)boranuide, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or fluorination of boronic acid precursors. A typical protocol involves reacting a but-3-enylboronic acid with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in anhydrous tetrahydrofuran (THF) under reflux (60–80°C) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended. Purity should be verified via ¹⁹F NMR (δ ~ -135 to -140 ppm for BF₃ groups) and elemental analysis .

- Critical Parameters : Moisture sensitivity necessitates inert atmosphere handling (argon/glovebox). Residual solvent removal under reduced pressure (<0.1 mmHg) is crucial .

Q. How is potassium but-3-enyl(trifluoro)boranuide utilized in Suzuki-Miyaura cross-coupling reactions?

- Application : The compound serves as a stable boron nucleophile in palladium-catalyzed couplings. For example, reacting with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and DME/H₂O (3:1) at 80°C yields biaryl products .

- Optimization : Catalyst choice (e.g., PdCl₂(dppf) for electron-deficient substrates) and base selection (Cs₂CO₃ for higher reactivity) significantly impact yields. Monitor reaction progress via TLC (Rf shift) or GC-MS .

Q. What are the stability profiles of potassium trifluoroborate salts under varying storage conditions?

- Stability : The compound is hygroscopic and decomposes upon prolonged exposure to air or moisture. Storage in sealed containers under argon at -20°C preserves integrity for >6 months .

- Decomposition Signs : Discoloration (yellow to brown) or gas evolution (BF₃ release) indicates degradation. Regeneration via re-fluorination with KHF₂ is possible but reduces yield .

Advanced Research Questions

Q. How do steric and electronic effects of the but-3-enyl group influence reactivity in cross-coupling vs. other trifluoroborates?

- Mechanistic Insight : The allylic system in but-3-enyl enhances conjugation, lowering activation energy for transmetalation. Comparative studies with phenyltrifluoroborates show faster kinetics (e.g., krel = 1.5–2.0) but reduced tolerance for bulky substrates .

- Experimental Design : Perform Hammett analysis (σ values) or DFT calculations (B3LYP/6-31G*) to correlate substituent effects with reaction rates. Contrast with 3-chlorophenyl analogs (: δ(¹¹B) = 2.1 ppm vs. 1.8 ppm for but-3-enyl) .

Q. What strategies resolve contradictions in reported optimal reaction conditions for Heck-type couplings?

- Data Contradictions : Discrepancies in solvent polarity (DMF vs. THF) and temperature (room temp vs. 100°C) arise from substrate electronic diversity. For electron-rich alkenes, lower temperatures (40°C) in THF minimize side reactions .

- Troubleshooting : Use design of experiments (DoE) to map parameter interactions. For example, a 2³ factorial design (temperature, solvent, catalyst loading) identifies optimal conditions for new substrates .

Q. How can potassium trifluoroborates be integrated into tandem reactions involving sensitive functional groups (e.g., aldehydes or epoxides)?

- Methodology : Sequential Suzuki-Heck cascades require orthogonal catalysts (e.g., Pd/C for coupling followed by CuI for epoxide ring-opening). Protect aldehydes as acetals during boronylation to prevent aldol side reactions .

- Case Study : In synthesizing polycyclic ethers, the but-3-enyl group undergoes cyclization post-coupling via Grubbs II catalyst (5 mol%, CH₂Cl₂, 40°C), achieving 72% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.